Dihydroxyboranyl
Overview
Description
Dihydroxyboranyl, also known as tetrahydroxydiboron, is an inorganic compound with the chemical formula B2H4O4. This white solid is soluble in water and methanol. It is primarily used as an intermediate in pharmaceutical synthesis and has significant applications in various chemical reactions due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxyboranyl can be synthesized through the reaction of boric acid (H3BO3) with sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{Boric Acid (H3BO3) + Sodium Hydroxide (NaOH) → Tetrahydroxydiboron (B(OH)4OH)} ] This method is relatively simple and can be performed under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically packaged in aluminum foil bags, cartons, or fiber drums to maintain its stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions: Dihydroxyboranyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boric acid derivatives.
Reduction: It can reduce nitroaromatic compounds to aromatic amines under metal-free conditions.
Substitution: It participates in substitution reactions, particularly in the formation of boron-oxygen bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Water is often used as a solvent in reduction reactions involving this compound.
Substitution: Various organic and inorganic reagents can be used, depending on the desired product
Major Products Formed:
Aromatic Amines: Formed from the reduction of nitroaromatic compounds.
Boric Acid Derivatives: Formed from oxidation reactions
Scientific Research Applications
Mechanism of Action
The mechanism of action of dihydroxyboranyl involves its ability to form strong boron-oxygen bonds, which allows it to participate in various chemical reactions. Its molecular targets include nitroaromatic compounds, which it reduces to aromatic amines. The pathways involved in its reactions are primarily reduction and substitution mechanisms .
Comparison with Similar Compounds
Boronic Acids: These compounds share similar properties with dihydroxyboranyl and are used in various sensing applications and chemical reactions.
Borane Reagents: Compounds like diborane and borane-tetrahydrofuran complexes are used as reducing agents and share some reactivity with this compound.
Uniqueness: this compound is unique due to its strong alkalinity, high thermal stability, and ability to form stable boron-oxygen bonds. These properties make it highly valuable in both experimental research and industrial applications .
Properties
InChI |
InChI=1S/BH2O2/c2-1-3/h2-3H | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXTWWCDMUWMDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996435, DTXSID80929902 | |
Record name | Boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroxyboranyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13780-71-7, 74930-82-8 | |
Record name | Boric acid (HB(OH)2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroxyboranyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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